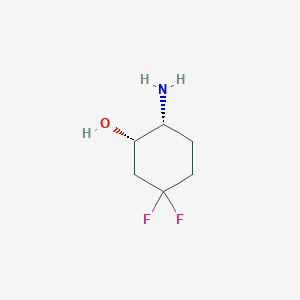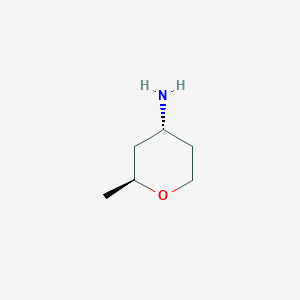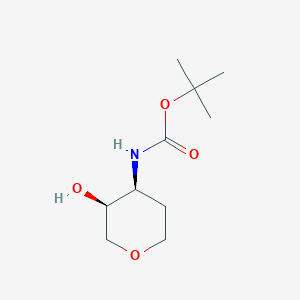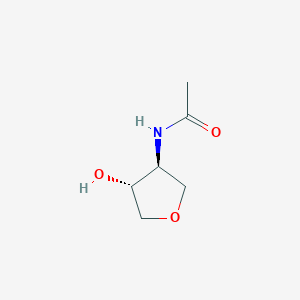
(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester is a chemical compound with a unique structure that includes a tetrahydrofuran ring, a hydroxyl group, and a benzyl carbamate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester typically involves the protection of hydroxyl groups and the formation of the tetrahydrofuran ring. One common method includes the use of benzyl carbonate as a protecting group, which can be introduced through a reaction with benzyl chloroformate . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The starting materials are typically commercially available, and the process is designed to minimize the use of hazardous reagents and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce an amine .
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its ability to interact with specific enzymes and receptors, which could lead to the development of new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl (3R,4R)-4-Hydroxypyrrolidin-3-ylcarbamate: Similar structure but with a pyrrolidine ring instead of tetrahydrofuran.
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A related compound with a hydroxymethyl group and a pyrrolidine ring.
Uniqueness
(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester is unique due to its tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds .
Properties
IUPAC Name |
benzyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMYJSTUMJIQJB-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8186829.png)






![Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]-](/img/structure/B8186890.png)
![benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate](/img/structure/B8186895.png)
